

Technical Guide: 3-(4-Chlorophenoxy)-4-methylaniline (CAS No. 1400872-19-6)

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)-4-methylaniline

Cat. No.: B2670838

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available technical information on **3-(4-Chlorophenoxy)-4-methylaniline**. It is intended for informational purposes for a scientific audience. The synthesis and experimental protocols described are based on established chemical principles and examples from related compounds, as specific literature for this compound is scarce. All laboratory work should be conducted with appropriate safety precautions.

Introduction

3-(4-Chlorophenoxy)-4-methylaniline is a diaryl ether derivative containing an aniline functional group. While comprehensive research on this specific molecule is limited, its structural motifs are of interest in medicinal chemistry and material science. The presence of a diaryl ether linkage and a substituted aniline core suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents.

Notably, this compound has been identified as a precursor in the synthesis of molecules targeting signaling pathways implicated in cancer, such as metastatic uveal melanoma. This guide aims to consolidate the available physicochemical data, propose a potential synthetic route, and discuss its relevance in the context of drug development.

Physicochemical Properties

Quantitative experimental data for **3-(4-Chlorophenoxy)-4-methylaniline** is not widely available in published literature. The following table summarizes key identifiers and predicted properties.

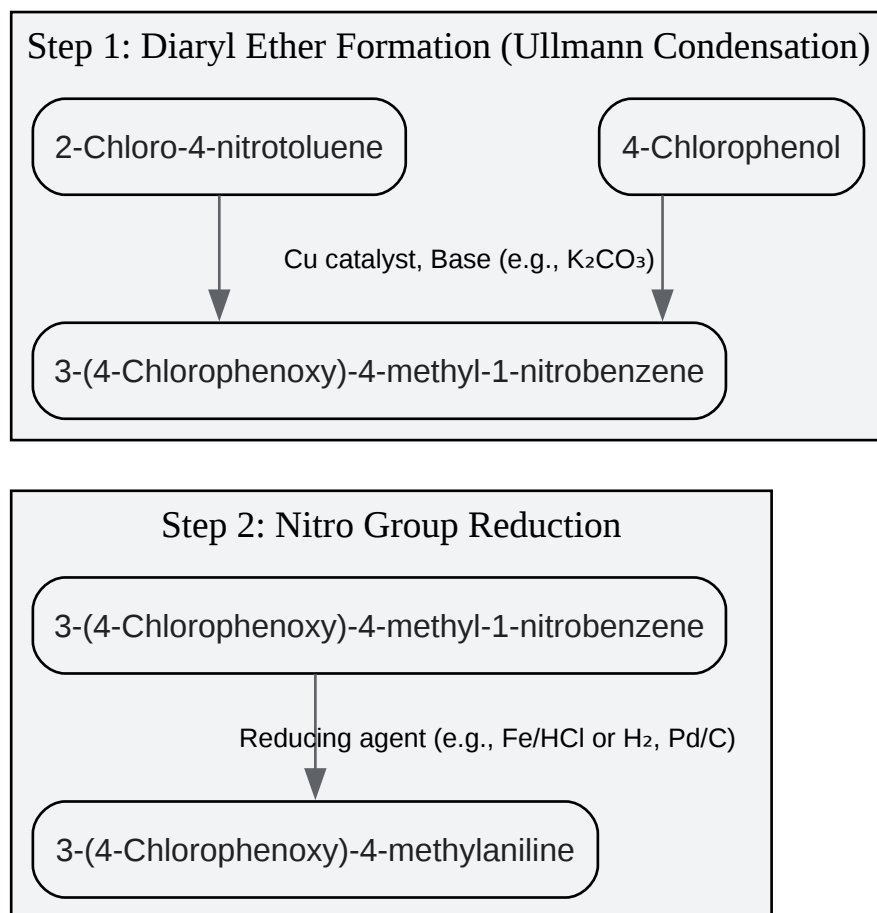
Property	Value	Source
CAS Number	1400872-19-6	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₃ H ₁₂ ClNO	--INVALID-LINK--
Molecular Weight	233.7 g/mol	--INVALID-LINK--
IUPAC Name	3-(4-chlorophenoxy)-4-methylaniline	--INVALID-LINK--
InChI	InChI=1S/C13H12ClNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3	--INVALID-LINK--
SMILES	<chem>CC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2)Cl)</chem>	--INVALID-LINK--
Predicted XlogP	4.3	--INVALID-LINK--
Predicted Collision Cross Section ([M+H] ⁺)	149.6 Å ²	--INVALID-LINK--

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for **3-(4-Chlorophenoxy)-4-methylaniline** is not available in the peer-reviewed literature. However, its structure suggests that it can be synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination for the formation of the diaryl ether bond, followed by the reduction of a nitro group to an aniline.

Proposed Synthetic Pathway

A plausible two-step synthesis is proposed, starting from 2-chloro-4-nitrotoluene and 4-chlorophenol.



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Caption: Proposed two-step synthesis of **3-(4-Chlorophenoxy)-4-methylaniline**.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene (Ullmann Condensation)

- To a stirred solution of 4-chlorophenol (1.0 equivalent) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (K_2CO_3 , 2.0 equivalents).

- Add a copper catalyst, for example, copper(I) iodide (CuI, 0.1 equivalents), and a ligand such as L-proline (0.2 equivalents).
- Add 2-chloro-4-nitrotoluene (1.0 equivalent) to the reaction mixture.
- Heat the mixture to 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 3-(4-chlorophenoxy)-4-methyl-1-nitrobenzene.

Step 2: Synthesis of **3-(4-Chlorophenoxy)-4-methylaniline** (Nitro Group Reduction)

- Dissolve the purified 3-(4-chlorophenoxy)-4-methyl-1-nitrobenzene (1.0 equivalent) in a solvent mixture, for example, ethanol and water.
- Add iron powder (Fe, 5.0 equivalents) and a catalytic amount of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).
- Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
- Neutralize the filtrate with a base such as sodium bicarbonate (NaHCO₃).
- Extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield **3-(4-chlorophenoxy)-4-methylaniline**.

Use in Synthesis of K-975

A published study reports the use of **3-(4-chlorophenoxy)-4-methylaniline** as a reactant in the synthesis of a compound designated K-975 for research in metastatic uveal melanoma.^{[1][2]}

Experimental Protocol Snippet:

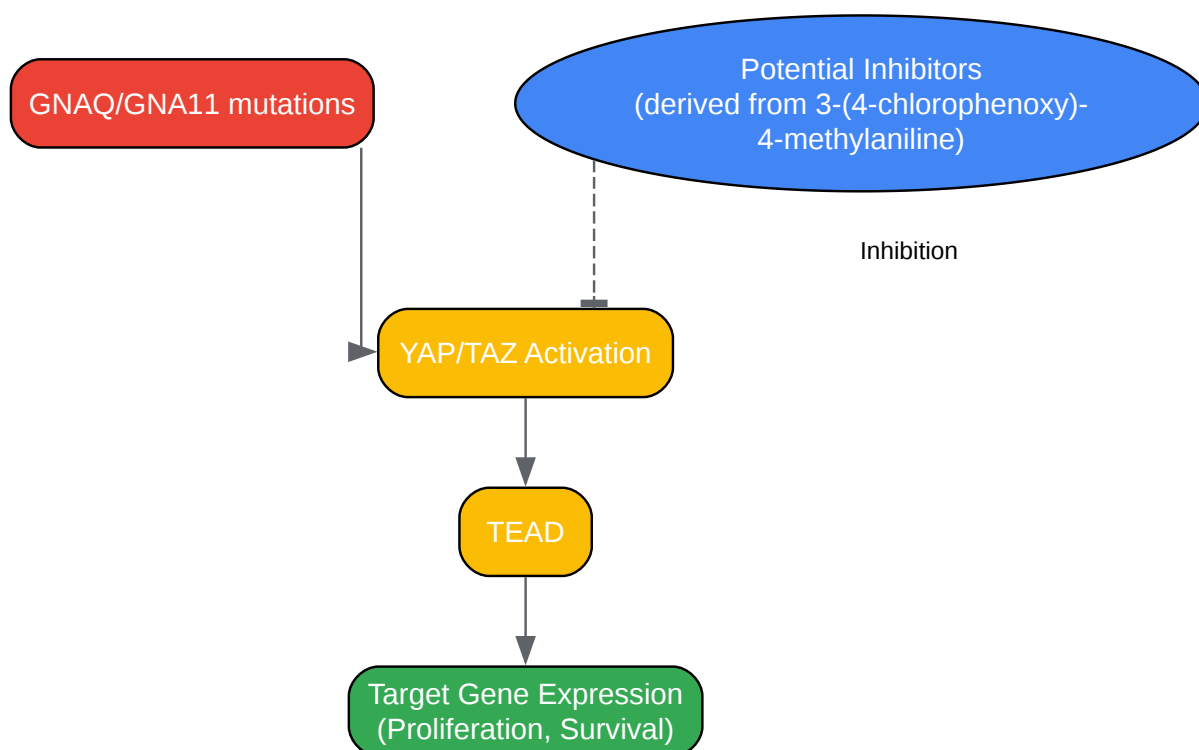
- **3-(4-chlorophenoxy)-4-methylaniline** (50 mg; 0.21 mmol) was taken up in dichloromethane (5 ml).^{[1][2]}
- Triethylamine (89 μ l; 0.64 mmol) was added, and the mixture was stirred for a few minutes before the addition of acryloyl chloride (19 μ l; 0.23 mmol).^[2]

This reaction is an acylation of the aniline nitrogen.

Biological Context and Signaling Pathways

The primary known biological context for **3-(4-chlorophenoxy)-4-methylaniline** is as a building block for inhibitors targeting pathways in uveal melanoma.^{[1][2]} The derivative synthesized from this compound is being investigated in the context of the YAP/TAZ signaling pathway.

The Hippo-YAP/TAZ pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. In uveal melanoma, activating mutations in GNAQ or GNA11 are common and lead to the activation of the YAP/TAZ transcriptional co-activators.



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Caption: Simplified YAP/TAZ signaling pathway in uveal melanoma and the potential point of intervention.

Safety and Handling

A comprehensive safety profile for **3-(4-chlorophenoxy)-4-methylaniline** is not available. The information below is based on data from chemical suppliers and should be handled with care in a laboratory setting.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

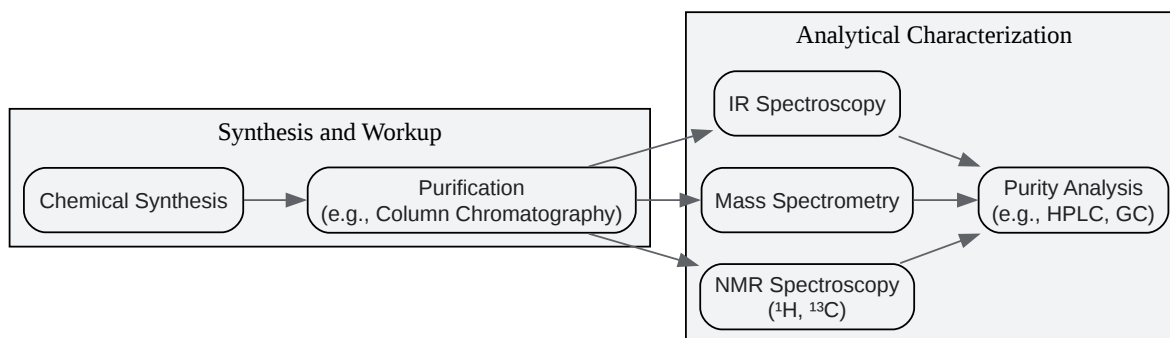
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[\[3\]](#)

Analytical Characterization

No publically available experimental analytical data such as NMR, IR, or mass spectra for **3-(4-chlorophenoxy)-4-methylaniline** has been identified. Characterization of this compound would typically involve the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential to confirm the chemical structure, showing the characteristic shifts for the aromatic protons, the methyl group, and the amine protons.
- Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, C-O-C stretch of the diaryl ether, and C-H stretches of the aromatic rings and the methyl group.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule.

The following diagram illustrates a general workflow for the quality control and characterization of a synthesized chemical compound like **3-(4-chlorophenoxy)-4-methylaniline**.



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